Fmoc-Sar-OPfp
Overview
Description
Fmoc-Sar-OPfp: is a chemical compound used primarily in peptide synthesis. It is a derivative of sarcosine, a naturally occurring amino acid, and is often employed as a protecting group in solid-phase peptide synthesis. The compound is known for its stability and ease of removal under mildly basic conditions, making it a popular choice in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Sar-OPfp involves the reaction of fluorenylmethyloxycarbonyl chloride with sarcosine in the presence of a base. The resulting product is then reacted with pentafluorophenol to form the pentafluorophenyl ester . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Sar-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Deprotection Reactions: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of sarcosine.
Deprotection Reactions: Free amines and fluorenylmethyloxycarbonyl byproducts.
Scientific Research Applications
Chemistry: Fmoc-Sar-OPfp is widely used in the synthesis of peptides and proteins. It serves as a protecting group for amines, allowing for the selective deprotection and coupling of amino acids .
Biology: In biological research, this compound is used to synthesize peptide-based
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJFOLTCMMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583336 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159631-29-5 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.